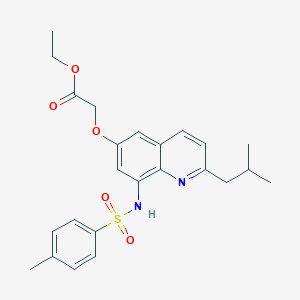

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Übersicht

Beschreibung

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate is a chemical compound known for its application as a fluorescent reagent and indicator of intracellular zinc ions . This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as recrystallization or chromatography to achieve the required purity levels for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinoline ring.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain groups on the molecule with others, potentially modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate, as a sulfonamide derivative, has been evaluated for its effectiveness against various bacterial strains. Research shows that compounds with similar structures have demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

1.2 Anti-inflammatory Properties

Sulfonamide derivatives are also known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases. Studies have shown that modifications to the sulfonamide group can enhance anti-inflammatory activity, indicating the potential for this compound to be optimized for this purpose .

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals .

2.2 Development of Analytical Methods

The compound has been utilized in developing analytical methods for detecting sulfonamide residues in pharmaceutical formulations. Techniques such as solid-phase microextraction coupled with gas chromatography-mass spectrometry (GC-MS) have been employed to analyze its presence and quantify levels in complex matrices, demonstrating its utility in quality control processes within the pharmaceutical industry .

Data Tables and Case Studies

A study conducted on similar sulfonamide derivatives demonstrated that modifications to the quinoline moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The ethyl ester form was particularly effective due to increased lipophilicity, aiding membrane penetration .

Analytical Method Development

In a recent publication, this compound was analyzed using an optimized GC-MS method. The study highlighted the compound's stability under various conditions and its detectability at low concentrations, making it suitable for regulatory compliance testing in pharmaceutical products .

Wirkmechanismus

The mechanism by which Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate exerts its effects involves its interaction with zinc ions. The compound binds to zinc ions, resulting in a fluorescent signal that can be detected and measured. This interaction is facilitated by the specific molecular structure of the compound, which allows it to selectively bind to zinc ions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorescent indicators of metal ions, such as:

Zinquin: Another zinc ion indicator with a different molecular structure.

FluoZin-3: A fluorescent dye used for detecting zinc ions in biological samples.

TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): A compound structurally related to Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate, used for similar applications.

Uniqueness

This compound is unique due to its specific molecular structure, which provides high selectivity and sensitivity for zinc ions. This makes it particularly useful in applications where precise detection of zinc ions is required .

Biologische Aktivität

Overview of Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

This compound is a synthetic compound that belongs to a class of chemical entities known for their diverse biological activities. The compound's structure suggests potential interactions with various biological targets, which may lead to pharmacological effects.

Chemical Structure

The compound features:

- An ethyl acetate moiety, which is often involved in esterification reactions.

- A quinoline ring , known for its role in medicinal chemistry and its presence in various bioactive compounds.

- A sulfonamide group , which is significant in drug design due to its antibacterial properties.

Antimicrobial Properties

Sulfonamides are known for their antibacterial activity by inhibiting bacterial folic acid synthesis. Compounds with similar structures to this compound have shown promise against various bacterial strains. For instance, studies indicate that quinoline derivatives exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

Anticancer Activity

Research into quinoline derivatives has revealed potential anticancer properties. Compounds that incorporate quinoline rings often interact with DNA and inhibit cancer cell proliferation. This compound may exhibit similar effects, warranting further exploration through in vitro and in vivo studies.

Enzyme Inhibition

The structural characteristics of this compound suggest it could act as an enzyme inhibitor. Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma and certain types of edema.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related quinoline compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties.

- Anticancer Activity : Research published in journals focusing on medicinal chemistry has reported that certain quinoline derivatives induce apoptosis in cancer cells through modulation of signaling pathways. This indicates a potential pathway for this compound's action.

- Enzyme Inhibition : Studies on sulfonamide-based drugs have shown their effectiveness as inhibitors of various enzymes involved in metabolic pathways. This could position this compound as a valuable compound for drug development targeting specific enzymes.

Eigenschaften

IUPAC Name |

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylpropyl)quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-11,13-14,16,26H,5,12,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSCMZAFMIECJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408953 | |

| Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316124-91-1 | |

| Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.